2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol
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Overview
Description
2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazole with acetone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, tosylates, and mesylates under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural products.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Studies: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(1-methyl-1H-pyrazol-5-yl)propan-1-one: Contains a ketone group instead of a hydroxyl group.
2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone: Contains a methoxy group and a ketone group.
Uniqueness
2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the hydroxyl group provides distinct chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(2-ethylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-4-10-7(5-6-9-10)8(2,3)11/h5-6,11H,4H2,1-3H3 |
InChI Key |
SHVRITCRGJEPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)(C)O |
Origin of Product |
United States |
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